Inocoterone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

依诺特酮的合成涉及多个步骤,从类固醇前体开始。具体的合成路线和反应条件在公开文献中没有广泛记录。 已知醋酸酯,依诺特酮醋酸酯,是通过依诺特酮的酯化反应合成的

化学反应分析

依诺特酮经历了各种类固醇类化合物特有的化学反应:

氧化: 依诺特酮可以氧化形成各种氧化衍生物。

还原: 还原反应可以将依诺特酮转化为其还原形式。

取代: 取代反应可以在类固醇骨架的各个位置发生。这些反应的常见试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种用于取代反应的催化剂。这些反应形成的主要产物取决于所用条件和试剂。

科学研究应用

Clinical Studies

1. Efficacy in Treating Acne

A significant multicenter, double-blind study conducted with 126 male subjects evaluated the efficacy of a 10% topical solution of inocoterone over 16 weeks. The study aimed to assess its impact on inflammatory acne lesions:

- Study Design : Participants applied the this compound solution twice daily compared to a vehicle solution.

- Results :

- By week 12, there was a 24% reduction in inflammatory papules and pustules in the this compound group versus 10% in the control group.

- By week 16, reductions increased to 26% compared to 13% for the vehicle group.

- Overall, while this compound showed statistically significant improvements in inflammatory lesions, changes in comedo counts and sebum excretion rates were not significantly different between groups .

Data Table: Clinical Trial Results

| Time Point | This compound Group (%) | Vehicle Group (%) | Statistical Significance |

|---|---|---|---|

| Week 12 | 24 | 10 | p < 0.05 |

| Week 16 | 26 | 13 | p < 0.05 |

Broader Applications

While acne treatment is the primary focus of research on this compound, its antiandrogenic properties suggest potential applications in other conditions influenced by androgens:

- Polycystic Ovary Syndrome (PCOS) : Given its role in managing androgen levels, this compound may assist in treating symptoms associated with PCOS.

- Hirsutism : The compound could be explored as a treatment option for excessive hair growth due to its antiandrogenic effects.

作用机制

依诺特酮通过与雄激素受体结合发挥作用,从而抑制雄激素的作用 . 这种机制与其他非甾体抗雄激素类似。 依诺特酮醋酸酯,酯形式,是雄激素受体的弱部分激动剂,这意味着它可以部分激活受体,同时也可以阻断更强雄激素的作用 .

相似化合物的比较

依诺特酮与其他非甾体抗雄激素类似,例如:

- 西替酮

- 地兰特隆

- 美托孕烯

- 罗斯特隆

- 托吡酯胺

- 托特酮 使依诺特酮与众不同的是其特定的结构以及它主要被开发用于局部治疗痤疮 . 虽然其他非甾体抗雄激素已在各种医疗应用中得到探索,但依诺特酮的重点一直是皮肤科。

总之,依诺特酮是一种具有在皮肤科应用的潜力的化合物,尤其是治疗痤疮。尽管其商业开发有限,但其独特的结构和作用机制使其成为进一步研究的有趣课题。

生物活性

Inocoterone, also known as this compound acetate (RU 882), is a nonsteroidal antiandrogen that has garnered attention for its potential therapeutic applications, particularly in the treatment of acne. This article explores the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, and relevant research findings.

This compound functions primarily as an antiandrogen by binding to androgen receptors (AR) in the skin. This binding inhibits the action of androgens, which are hormones that can exacerbate acne by increasing sebum production and promoting inflammation. The compound's antiandrogenic properties make it a candidate for treating conditions influenced by androgens, such as acne vulgaris.

Clinical Efficacy

A pivotal study conducted on 126 male subjects with facial acne evaluated the efficacy of a 10% topical solution of this compound over a 16-week period. The study was designed as a double-blind, multicenter trial comparing this compound with a vehicle solution. The primary outcome was the reduction in inflammatory acne lesions.

Results Summary

| Time Point | This compound Group Reduction (%) | Vehicle Group Reduction (%) | Statistical Significance |

|---|---|---|---|

| Week 12 | 24% | 10% | p < 0.05 |

| Week 16 | 26% | 13% | p < 0.05 |

The results indicated that subjects treated with this compound experienced a statistically significant reduction in inflammatory papules and pustules compared to those receiving the vehicle solution. By week 12, the this compound group showed a 24% reduction in lesions, which increased to 26% by week 16. Notably, there were no serious adverse reactions reported during the study, highlighting the safety profile of this compound in this context .

Case Studies and Additional Findings

Further investigations into the biological activity of this compound have provided insights into its broader implications for skin health. For instance:

- Anti-inflammatory Effects : this compound may reduce inflammatory markers associated with acne. Research suggests that it dampens inflammatory responses by modulating cytokine levels, particularly TNFα, which plays a critical role in acne pathogenesis .

- Sebum Production : Although global assessments of sebum excretion rates did not show significant differences between treatment groups in clinical trials, other studies indicate that antiandrogens like this compound may indirectly influence sebocyte activity through AR suppression .

Comparative Analysis with Other Treatments

This compound's efficacy can be compared with other common treatments for acne:

| Treatment Type | Mechanism | Efficacy | Side Effects |

|---|---|---|---|

| This compound | Nonsteroidal antiandrogen | Modest reduction (26%) | Minimal adverse effects |

| Oral Isotretinoin | Vitamin A derivative | Significant reduction | Severe side effects |

| Topical Retinoids | Keratolytic | Moderate reduction | Skin irritation |

| Antibiotics (e.g., Doxycycline) | Antibacterial | Moderate reduction | Gastrointestinal issues |

This compound presents a unique profile as it offers antiandrogenic benefits without some of the more severe side effects associated with systemic therapies like isotretinoin.

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for assessing Inocoterone’s efficacy in pre-clinical models?

To evaluate efficacy, use standardized in vitro assays (e.g., receptor binding affinity, enzyme inhibition) followed by in vivo studies in disease-relevant animal models. Ensure dose-response curves are generated with at least three dosage levels, including a vehicle control. Endpoints should align with the compound’s hypothesized mechanism of action (e.g., biomarker quantification, histopathological analysis). Reproducibility requires detailed documentation of experimental conditions (temperature, solvent, administration route) .

Q. How should researchers design dose-ranging studies for this compound to minimize toxicity risks?

Adopt a phased approach:

- Phase 1: Determine the maximum tolerated dose (MTD) via acute toxicity studies in rodents, monitoring organ-specific biomarkers (e.g., liver enzymes, renal function).

- Phase 2: Conduct sub-chronic dosing (14–28 days) to identify no-observed-adverse-effect levels (NOAEL). Use pharmacokinetic profiling to correlate plasma concentrations with toxicity markers. Reference OECD Guidelines for chemical testing to ensure regulatory alignment .

Q. What statistical methods are appropriate for analyzing this compound’s pharmacokinetic data?

Apply non-compartmental analysis (NCA) for parameters like AUC, Cmax, and half-life. For complex metabolic pathways, use compartmental modeling (e.g., two-compartment model) in software such as Phoenix WinNonlin. Ensure power analysis is performed during study design to validate sample size .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

- Step 1: Conduct a systematic review of existing literature to categorize discrepancies (e.g., assay variability, model organism differences).

- Step 2: Replicate key experiments under controlled conditions, standardizing variables like cell lines, buffer composition, and detection methods.

- Step 3: Use orthogonal assays (e.g., CRISPR knockouts, structural biology) to validate target engagement. Contradictions may arise from off-target effects or context-dependent signaling, necessitating pathway enrichment analysis .

Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s polypharmacology?

Combine transcriptomics, proteomics, and metabolomics datasets using bioinformatics pipelines (e.g., weighted gene co-expression networks). Prioritize nodes with high betweenness centrality in interaction networks to identify key pathways. Validate findings via siRNA knockdown or chemical probes in in vitro models .

Q. How should researchers address batch-to-batch variability in this compound synthesis during large-scale studies?

- Quality Control: Implement HPLC-PDA and NMR to verify purity (>98%) and structural consistency.

- Standardization: Use a single synthetic route with documented intermediates.

- Blinding: Ensure compound aliquots are coded to prevent observer bias in efficacy/toxicity assessments. Report lot numbers and characterization data in supplementary materials .

Q. Methodological Frameworks

Q. Which frameworks (e.g., PICO, FINER) are suitable for structuring hypotheses about this compound’s therapeutic potential?

- PICO Framework: Define P opulation (e.g., murine models of X disease), I ntervention (this compound dosage), C omparison (standard therapy), and O utcome (survival rate, tumor volume).

- FINER Criteria: Ensure hypotheses are F easible (resources available), I nteresting (addresses knowledge gaps), N ovel (mechanistically distinct from existing drugs), E thical (animal welfare compliance), and R elevant (translational potential) .

Q. What steps ensure rigorous peer review of this compound-related manuscripts?

- Data Transparency: Share raw datasets (e.g., RNA-seq reads, chromatograms) in repositories like GEO or Zenodo.

- Reproducibility Checklist: Include detailed methods (equipment models, software versions) and negative controls.

- Conflict Disclosure: Declare funding sources and intellectual property ties .

Q. Data Contradiction & Validation

Q. How can researchers differentiate between artifacts and true biological effects in this compound studies?

- Artifact Detection: Include vehicle controls, use isogenic cell lines, and repeat experiments across independent labs.

- Validation: Cross-verify findings with orthogonal techniques (e.g., Western blot for proteomics data). Statistical outliers should be re-tested, not excluded without justification .

Q. What meta-analysis approaches are robust for synthesizing fragmented this compound data across publications?

Use random-effects models to account for inter-study heterogeneity. Assess publication bias via funnel plots and Egger’s test. Subgroup analyses (e.g., in vitro vs. in vivo) can identify context-dependent effects .

属性

CAS 编号 |

83646-97-3 |

|---|---|

分子式 |

C16H24O2 |

分子量 |

248.36 g/mol |

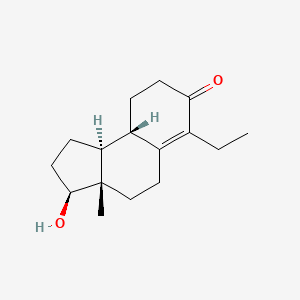

IUPAC 名称 |

(3S,3aS,9aS,9bS)-6-ethyl-3-hydroxy-3a-methyl-2,3,4,5,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one |

InChI |

InChI=1S/C16H24O2/c1-3-10-11-8-9-16(2)13(5-7-15(16)18)12(11)4-6-14(10)17/h12-13,15,18H,3-9H2,1-2H3/t12-,13+,15+,16+/m1/s1 |

InChI 键 |

DOTDLCMVUVGSDP-VRKREXBASA-N |

SMILES |

CCC1=C2CCC3(C(C2CCC1=O)CCC3O)C |

手性 SMILES |

CCC1=C2CC[C@]3([C@H]([C@@H]2CCC1=O)CC[C@@H]3O)C |

规范 SMILES |

CCC1=C2CCC3(C(C2CCC1=O)CCC3O)C |

Key on ui other cas no. |

83646-97-3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。